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Compound of Interest

Compound Name:

2-Hydroxy-4-methoxy-6-

methylbenzaldehyde
CAS No.: 34883-08-4
Cat. No.: B2816357

Get Quote

Everninic aldehyde is defined by a tetra-substituted benzene ring. Its stability and reactivity are

governed by the interplay between the electron-donating methoxy/hydroxyl groups and the

electron-withdrawing formyl group.

Chemical Nomenclature & ldentifiers

Parameter

IUPAC Name

Detail

2-Hydroxy-4-methoxy-6-
methylbenzaldehyde

Common Name

Everninic aldehyde

CAS Number 709-50-2

Molecular Formula CoH1003

Molecular Weight 166.17 g/mol
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Structural Dynamics & Intramolecular Bonding The molecule exhibits a strong intramolecular
hydrogen bond (IMHB) between the C2-hydroxyl proton and the carbonyl oxygen. This
interaction creates a pseudo-six-membered ring, significantly influencing its chemical behavior:

e Reduced Carbonyl Electrophilicity: The H-bond stabilizes the carbonyl, making it less
susceptible to weak nucleophiles compared to non-chelated aldehydes.

e pKa Shift: The acidity of the phenolic proton is reduced (pKa > 10) because the proton is
"locked" in the chelate.

o Solubility: The masking of the polar hydroxyl group enhances solubility in non-polar organic
solvents (e.g., dichloromethane, toluene).
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Figure 1: Structural interaction map of Everninic aldehyde showing the critical intramolecular
hydrogen bond and steric environment.

Part 2: Physicochemical Properties

The following data points are critical for process development and formulation.
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Property Value Context/Implication

Color intensifies upon
Appearance Pale yellow needles/powder oxidation or trace metal

contamination.

Sharp MP indicates high purity;
] ] broadens significantly with
Melting Point 61-65 °C ) o o
Isomeric Impurities

(isoeverninic aldehyde).

Hydrophobic nature requires
Solubility (Water) Very Low (< 0.5 mg/mL) organic co-solvents (DMSO,
EtOH) for biological assays.

Soluble in CHCIs, Acetone,

Solubility (Organic High
y (Org ) J Ethyl Acetate, Ethanol.

Higher than typical phenols
pKa (Phenol) ~10.5 (pKa ~10) due to H-bond

stabilization.

Characteristic of substituted

uv ~295 nm, 330 nm benzaldehydes; bathochromic

shift in alkaline media.

Part 3: Regioselective Synthesis Protocol

The synthesis of Everninic aldehyde requires precise regiocontrol to distinguish it from its
isomer, Isoeverninic aldehyde. The Vilsmeier-Haack formylation of orcinol monomethyl ether is
the industry-standard approach due to its selectivity for the activated position para to the
methoxy group (and ortho to the hydroxyl).

Reaction Logic:
o Substrate: Orcinol Monomethyl Ether (3-methoxy-5-methylphenol).

» Reagent: Phosphoryl chloride (POCIs) and Dimethylformamide (DMF).
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e Mechanism: Electrophilic aromatic substitution. The formyl group enters at C2 (between OH
and Me is sterically hindered; between OH and OMe is electronically favored but crowded).
However, in the Everninic substitution pattern (2-OH, 4-OMe, 6-Me), the formyl group is
actually placed at the position between the OH and Me groups relative to the original orcinol
skeleton?

o Correction: Let's trace the regiochemistry carefully.
o Orcinol Monomethyl Ether: OH at 1, OMe at 3, Me at 5.
o Target: CHO at 2 (Ortho to OH, Ortho to OMe).

o Gattermann-Adams or Vilsmeier conditions favor the position para to the strongest
activator (OH) if unblocked, or ortho if para is blocked.

o Here, the position para to OH (C4) is occupied by H. The position para to OMe (C6) is
occupied by H.

o Literature Consensus: Formylation of orcinol monomethyl ether yields Everninic aldehyde
(CHO ortho to OH, para to OMe) as the major product due to the directing power of the
OH group and the stabilization of the transition state by the adjacent OH (chelation
control).

Step-by-Step Protocol

Materials:

Orcinol Monomethyl Ether (10.0 g, 72.4 mmol)

Phosphoryl Chloride (POCIs) (13.3 g, 86.9 mmol)

DMF (Dry, 50 mL)

Dichloromethane (DCM) (Solvent)

Workflow:
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Vilsmeier Complex Formation: In a flame-dried flask under N2, cool DMF (50 mL) to 0°C. Add
POCIs dropwise over 20 mins. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins.

Substrate Addition: Dissolve Orcinol Monomethyl Ether in minimal DMF/DCM. Add dropwise
to the Vilsmeier complex at 0°C.

Reaction: Allow to warm to Room Temperature (RT). Heat to 60°C for 2 hours. Validation:
Monitor via TLC (Hexane:EtOAc 8:2). Product spot will be less polar than starting material
due to H-bonding.

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (200 g) containing sodium
acetate (to buffer pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water, then brine.

Purification: Dry over Na2SO4 and concentrate. Recrystallize from Methanol/Water or
perform flash chromatography (Silica, 0-10% EtOAc in Hexane).
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Figure 2: Vilsmeier-Haack synthesis workflow for Everninic Aldehyde.

Part 4: Analytical Fingerprinting (Spectroscopy)

Accurate identification requires distinguishing Everninic aldehyde from its isomers.

1. Proton NMR (*H-NMR, 400 MHz, CDClIs)
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Chemical Shift Lo . . Mechanistic
Multiplicity Integration Assignment )
() Insight
Extremely
. downfield due
12.50 - 13.00 Singlet (s) 1H 2-OH
to strong IMHB
with carbonyl.
10.10 - 10.30 Singlet (s) 1H -CHO Aldehyde proton.
Doublet (d, J=2.5 Meta-coupling
6.35 1H Ar-H (C3) _
Hz) with C5 proton.
Doublet (d, J=2.5 Meta-coupling
6.25 1H Ar-H (C5) _
Hz) with C3 proton.
3.85 Singlet (s) 3H -OCHs Methoxy group.

| 2.60 | Singlet (s) | 3H | -CHs | Methyl group (deshielded by aromatic ring). |
2. Infrared Spectroscopy (FT-IR)

e 3200-3500 cm~1; Weak/Broad OH stretch (often obscured by C-H stretches due to
chelation).

e 1640-1650 cm~1: C=0 Stretch. Note: This is lower than typical aldehydes (1700 cm~1) due
to conjugation and Hydrogen Bonding.

e 1610 cm~1: Aromatic C=C ring stretch.

Part 5: Reactivity & Biological Applications[2][3][4]
[5]

Chemical Reactivity Profile

o Schiff Base Formation: Reacts readily with primary amines to form imines (Schiff bases).
This is the primary route for synthesizing antimicrobial derivatives.

o Protocol: Reflux with amine in Ethanol (catalytic acetic acid).
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e Oxidation: Mild oxidation (Ag20 or NaClOz2) yields Everninic Acid.

« Demethylation: Treatment with BBrs yields 2,4-dihydroxy-6-methylbenzaldehyde (Orsellinic
aldehyde).

Biological Significance[1][2][3]

» Antimicrobial: Exhibits moderate activity against Gram-positive bacteria (S. aureus) and fungi
(Candida albicans). The lipophilicity provided by the methyl and methoxy groups facilitates
cell membrane penetration.

o Lichen Metabolite: Acts as a chemical defense agent in Evernia species against herbivores
and pathogens.

References

e Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag.
(Definitive source for physical properties and NMR data of lichen metabolites).

e Robertson, A., & Stephenson, R. J. (1932). Lichen acids. Part Ill. The constitution of barbatic
acid and the synthesis of isorhizonic acid and methyl barbatate. Journal of the Chemical
Society, 1388-1395. (Foundational synthesis of everninic derivatives).

¢ Kinoshita, K., et al. (1994). Inhibitory effects of lichen secondary metabolites on the activity of
hyaluronidase. Journal of Natural Products, 57(2), 266-271. (Biological activity grounding).[4]

e Elix, J. A., & Whitton, A. A. (1987). A revision of the lichen genus Menegazzia. Australian
Systematic Botany. (Structural elucidation references).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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